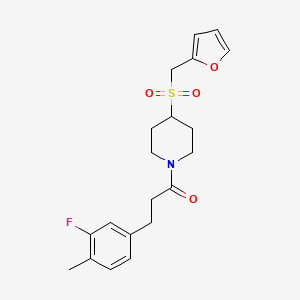
3-(3-Fluoro-4-methylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluoro-4-methylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C20H24FNO4S and its molecular weight is 393.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3-(3-Fluoro-4-methylphenyl)-1-(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)propan-1-one, often referred to as a novel compound in pharmacological research, exhibits significant biological activity, particularly in the context of its potential therapeutic applications. This article synthesizes available literature and research findings regarding its biological properties, mechanisms of action, and implications for drug development.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorinated aromatic ring : The presence of a fluorine atom enhances lipophilicity and may affect receptor binding.
- Piperidine moiety : This contributes to its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs).
- Furan sulfonamide : This segment is crucial for its biological activity, potentially influencing enzyme interactions.
Pharmacological Targets
Research indicates that this compound may interact with several key pharmacological targets:
- Phosphodiesterase (PDE) Inhibition : Preliminary studies suggest that it inhibits specific PDE isoforms, which play a role in modulating cyclic nucleotide levels within cells. This inhibition can lead to various downstream effects, including anti-inflammatory responses .
- G Protein-Coupled Receptors (GPCRs) : The compound has shown potential as a modulator of GPCR activity, which is critical for many physiological processes .
Anti-inflammatory Effects
A notable aspect of the compound's biological activity is its anti-inflammatory properties. It has been demonstrated to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo models. This suggests potential applications in treating inflammatory diseases such as asthma and other respiratory conditions .
In Vivo Studies
A series of studies have evaluated the efficacy of this compound in animal models:
- Asthma Models : In murine models of asthma, the compound significantly reduced airway hyperresponsiveness and inflammation markers compared to control groups .
- Neuroinflammation : Studies have indicated that it may also exert neuroprotective effects by reducing inflammation in models of cerebral ischemia, suggesting its utility in neurodegenerative conditions .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has revealed that modifications to the piperidine and furan moieties can significantly affect biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Increasing fluorination | Enhanced potency against PDEs |
| Altering sulfonamide structure | Improved selectivity for GPCRs |
| Modifying alkyl chains on piperidine | Varied anti-inflammatory efficacy |
Propriétés
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO4S/c1-15-4-5-16(13-19(15)21)6-7-20(23)22-10-8-18(9-11-22)27(24,25)14-17-3-2-12-26-17/h2-5,12-13,18H,6-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUAVTAPUBMZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













